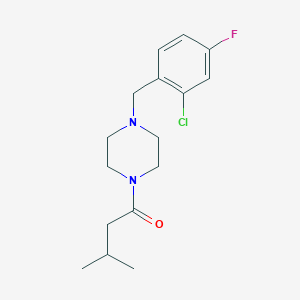
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promising results in various studies related to neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential applications in scientific research related to neuroscience and pharmacology. This compound has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in various physiological processes such as mood regulation, anxiety, and sleep. Therefore, this compound has been studied for its potential applications in the treatment of anxiety disorders and depression.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves its binding to the 5-HT1A receptor. This binding results in the activation of the receptor, which in turn leads to the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to changes in mood, anxiety, and sleep.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine can have various biochemical and physiological effects. This compound has been shown to increase serotonin levels in the brain, which can lead to anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease dopamine levels in the brain, which can lead to antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows for more precise studies related to the modulation of this receptor. However, one limitation of using this compound is its potential for off-target effects. Therefore, it is important to use this compound in conjunction with other methods such as genetic manipulation and behavioral assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chloro-4-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One direction is the study of its potential applications in the treatment of anxiety disorders and depression. Additionally, this compound could be studied for its potential applications in the treatment of schizophrenia and other psychotic disorders. Furthermore, the specificity of this compound for the 5-HT1A receptor could be utilized in the study of the role of this receptor in various physiological processes. Finally, the synthesis of analogs of this compound could lead to the discovery of new compounds with even greater specificity and efficacy.
Eigenschaften
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-12(2)9-16(21)20-7-5-19(6-8-20)11-13-3-4-14(18)10-15(13)17/h3-4,10,12H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIULJRKPYKWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)
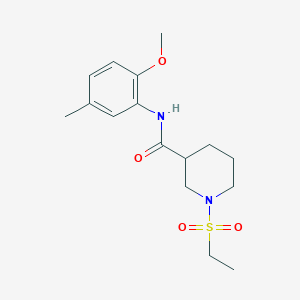
![1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)
![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)
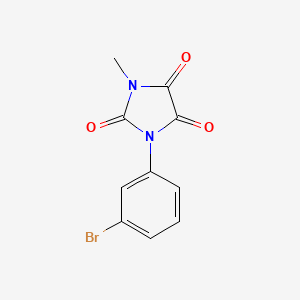
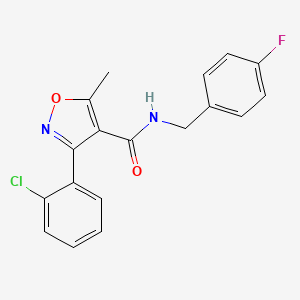
![2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4544771.png)
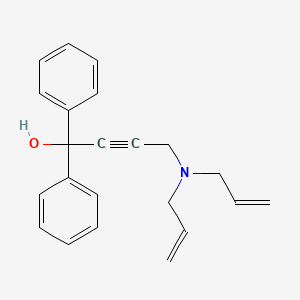
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)
![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4544793.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4544806.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)